4-[(Butylcarbamoyl)amino]benzoic acid

Antidiabetic α-glucosidase inhibition Postprandial hyperglycemia

Researchers often face batch-to-batch variability when sourcing ureido-substituted benzoic acid reference inhibitors for α-glucosidase or tyrosinase assays. 4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) eliminates this uncertainty with a verified para-butylcarbamoyl substitution pattern essential for biological activity. - Tyrosinase inhibition exceeds 65% at concentrations half that of the standard kojic acid, providing a potent benchmark for antimelanogenesis studies. - Demonstrates quantifiable α-glucosidase inhibitory activity against the clinical comparator acarbose, enabling reliable HTS and SAR programs targeting postprandial hyperglycemia. - Sourced as a chemical probe for STAT3 signaling and nonsense mutation suppression research, ensuring consistent polypharmacology across oncology and virology applications.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 51739-79-8
Cat. No. B3370747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Butylcarbamoyl)amino]benzoic acid
CAS51739-79-8
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCCCNC(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16N2O3/c1-2-3-8-13-12(17)14-10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)
InChIKeyHXHWWLZVCKDTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Butylcarbamoyl)amino]benzoic acid: Multifunctional Ureido Benzoic Acid Scaffold


4-[(Butylcarbamoyl)amino]benzoic acid (CAS 51739-79-8) is a synthetic ureido-substituted benzoic acid derivative with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It belongs to a class of N-arylurea compounds that have been investigated for their potential as inhibitors of α-glucosidase and tyrosinase enzymes, as well as for applications in nonsense mutation suppression [1].

Ureido-substituted benzoic acid scaffold for enzyme inhibition studies
Reported α-glucosidase and tyrosinase assay contexts
Multi-target probe for antiviral and STAT3 pathway research

4-[(Butylcarbamoyl)amino]benzoic acid: Risks of In-Class Ureido Substitution


Ureido-substituted benzoic acids are not functionally interchangeable. The specific substitution pattern and the nature of the N-alkyl carbamoyl group critically determine the compound's interaction with biological targets. For example, while this compound demonstrates measurable inhibitory activity against α-glucosidase and tyrosinase at defined millimolar concentrations [1], closely related analogs may exhibit no activity or require significantly different concentrations to achieve similar effects. The presence of the butylcarbamoyl moiety at the para position is essential for the observed inhibitory profile, and generic substitution with other ureido benzoic acid derivatives is likely to yield non-comparable or null results in the same assay systems [1].

Pattern Ureido substitution pattern and N-alkyl carbamoyl group critically determine target interaction; para-butylcarbamoyl group is essential for the observed inhibition profile.
Analogs Closely related ureido benzoic acid derivatives may exhibit no activity or require different concentrations in the same assays.
Interchange Generic substitution with other ureido benzoic acid compounds may yield non-comparable results; activity cannot be inferred without para-butylcarbamoyl specificity.

4-[(Butylcarbamoyl)amino]benzoic acid: Quantified Differentiation Evidence


α-Glucosidase Inhibition vs. Acarbose

4-[(Butylcarbamoyl)amino]benzoic acid demonstrates measurable α-glucosidase inhibitory activity, a key mechanism for managing postprandial hyperglycemia. When benchmarked against the established clinical drug acarbose, the compound achieved over 65% enzyme inhibition at a concentration of 33.2 mM, whereas acarbose required a concentration of 15.4 mM to produce an identical level of inhibition [1]. This provides a direct, quantifiable potency comparison for researchers evaluating this compound as a starting point for antidiabetic drug discovery or as a tool compound for enzyme studies.

α-Glucosidase inhibition
Head-to-head
Target: >65% at 33.2 mM
Acarbose: >65% at 15.4 mM
Reported comparator enzyme inhibition context
In vitro assay; acarbose approx. 2.16-fold more potent on concentration basis
Antidiabetic α-glucosidase inhibition Postprandial hyperglycemia

Tyrosinase Inhibition vs. Kojic Acid

The compound exhibits tyrosinase inhibitory activity, a property relevant to antimelanogenesis and cosmetic applications for managing hyperpigmentation. In a direct comparative assay, 4-[(Butylcarbamoyl)amino]benzoic acid achieved over 65% inhibition of tyrosinase activity at a concentration of 1.7 mM. In contrast, the widely used skin-lightening agent kojic acid required a concentration of 3.5 mM to achieve the same level of inhibition [1]. This indicates that the target compound is approximately twice as potent as kojic acid under these assay conditions.

Tyrosinase inhibition
Head-to-head
Target: >65% at 1.7 mM
Kojic acid: >65% at 3.5 mM
Reported comparator tyrosinase assay context
Target compound required half the concentration of kojic acid for equivalent inhibition
Antimelanogenesis Tyrosinase inhibition Skin pigmentation

Broad Therapeutic Potential Across Multiple Targets

Beyond enzyme inhibition, the compound has been implicated in broader therapeutic mechanisms. A patent covering ureido-substituted benzoic acid compounds, which includes this structure, details methods for treating diseases associated with nonsense mutations of mRNA [1]. Additionally, the review by Gonçalves et al. notes that at a concentration of 1.7 mM, the compound protected MDCK cells against severe cytopathic effects caused by the H1N1 influenza virus, and at 20 µM, it inhibited STAT3 activation by 40% in the DU145 prostate cancer cell line [2]. While no direct comparator data is provided for these specific activities, this multi-target profile distinguishes it from more narrowly acting analogs.

Multi-target profile
Class-level inference
H1N1 protection at 1.7 mM (MDCK)
40% STAT3 inhibition at 20 µM (DU145)
Nonsense suppression potential
Supports multi-pathway research probe context
Data from review and patent sources; independent validation recommended
Antiviral Antitumor Nonsense mutation suppression

4-[(Butylcarbamoyl)amino]benzoic acid: Verified Application Scenarios


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Screening

Procure 4-[(Butylcarbamoyl)amino]benzoic acid as a reference inhibitor or a starting scaffold for medicinal chemistry programs targeting postprandial hyperglycemia. The compound's verified α-glucosidase inhibitory activity, quantified against the clinical comparator acarbose [1], provides a reliable benchmark for high-throughput screening assays and structure-activity relationship (SAR) studies aimed at developing novel antidiabetic agents.

Cosmetic Research: Tyrosinase Inhibition for Skin Lightening

Utilize this compound as a potent tyrosinase inhibitor in the development of antimelanogenesis agents for treating hyperpigmentation disorders or as an active ingredient in cosmetic formulations. Its demonstrated superiority in achieving >65% tyrosinase inhibition at half the concentration of the industry standard kojic acid [1] makes it a compelling candidate for efficacy testing and formulation optimization.

Multi-Target Chemical Biology: Antiviral and Antitumor Mechanisms

Employ 4-[(Butylcarbamoyl)amino]benzoic acid as a chemical probe to explore its documented effects on STAT3 signaling in prostate cancer cells and its protective effects against H1N1 viral cytopathy [2]. Its broad biological footprint, coupled with its potential for nonsense mutation suppression [3], positions it as a valuable tool compound for investigating interconnected disease pathways in oncology and virology.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening studies
Enzyme inhibition assay context
Comparator benchmarking with reference inhibitor
Tyrosinase inhibition for melanogenesis research
Tyrosinase assay response profile
Inhibition benchmarking against kojic acid context
Multi-target chemical biology probe
Multi-pathway activity profile
STAT3 signaling and antiviral cytopathic effect endpoints

Technical Documentation Hub

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30 linked technical documents
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